molecular formula C6H4BrFOS B8471269 2-Bromo-1-(5-fluorothiophen-2-yl)ethanone

2-Bromo-1-(5-fluorothiophen-2-yl)ethanone

Cat. No. B8471269
M. Wt: 223.06 g/mol
InChI Key: YLTLPVHHSDNDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(5-fluorothiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C6H4BrFOS and its molecular weight is 223.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-(5-fluorothiophen-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(5-fluorothiophen-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-1-(5-fluorothiophen-2-yl)ethanone

Molecular Formula

C6H4BrFOS

Molecular Weight

223.06 g/mol

IUPAC Name

2-bromo-1-(5-fluorothiophen-2-yl)ethanone

InChI

InChI=1S/C6H4BrFOS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2

InChI Key

YLTLPVHHSDNDDI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)F)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred clear amber solution of 1-(5-fluorothiophen-2-yl)ethanone (9.70 g, 67.3 mmol) in dichloromethane (224 mL) at 0° C. under nitrogen is added diisopropylethylamine (14.7 mL, 84.1 mmol) followed by the drop wise addition of trimethylsilyl trifluoromethanesulfonate (13.8 mL, 74.0 mmol) over 10 minutes while maintaining the internal temperature below 5° C. The resulting solution is stirred at 0° C. for 90 minutes. N-bromosuccinimide (13.17 g, 74.0 mmol) is added in one portion and the resulting orange solution is stirred at 0° C. for 1 hour. Dilute aqueous sodium bicarbonate (200 mL of a 1:1 water/saturated aqueous sodium bicarbonate solution) and dichloromethane (50 mL) are added. The phases are separated and the aqueous phase is re-extracted with dichloromethane (150 mL). The combined organic extracts are dried over sodium sulfate, filtered, and concentrated under reduced pressure to give a red oily/amorphous residue. The residue is diluted with hexanes (50 mL) and dichloromethane (5 mL) and filtered to remove solids. The solids are washed with a solution of hexanes/dichloromethane (˜50 mL, 7:3). The combined filtrates are concentrated under reduced pressure and the residue is purified by silica gel chromatography eluting with hexanes/dichloromethane (two-step gradient from 70:30 to 60:40 to 50:50) to give the title compound (13.33 g, 89%). 1H NMR (CDCl3) δ 4.27 (s, 2H), 6.58 (dd, J=1.3, 4.4 Hz, 1H), 7.52 (dd, J=1.5, 4.2 Hz, 1H).
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
224 mL
Type
solvent
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step Two
Quantity
13.17 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
89%

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